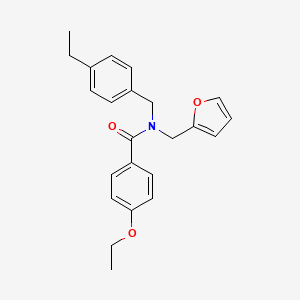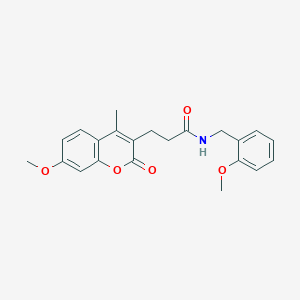![molecular formula C18H11F4N3O2 B11387667 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387667.png)
1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridazine ring substituted with fluorophenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under controlled conditions.
Substitution Reactions:
Oxidation and Coupling: The final steps involve oxidation and coupling reactions to form the desired compound with the correct functional groups and structural configuration.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and process intensification are often employed to scale up the production.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are commonly employed to introduce additional functional groups.
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(trifluoromethyl)urea: This compound shares similar functional groups but differs in its core structure.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another compound with fluorophenyl and trifluoromethyl groups, used in different applications.
5-[[2®-[1®-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(s)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3h-1,2,4-triazol-3-one: A structurally related compound with distinct pharmacological properties.
Properties
Molecular Formula |
C18H11F4N3O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H11F4N3O2/c19-11-5-7-12(8-6-11)25-10-9-15(26)16(24-25)17(27)23-14-4-2-1-3-13(14)18(20,21)22/h1-10H,(H,23,27) |
InChI Key |
QDVDVBIEOPUIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-6-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387585.png)

![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387594.png)
![7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387598.png)
![3-(3-Methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11387600.png)
![2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11387602.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387612.png)
![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387615.png)
![3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387618.png)
![3-(4-chlorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387620.png)
![4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11387642.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387645.png)
![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387656.png)

